Chiral Purity and Enantiomeric Differentiation: (R)- vs. (S)-Methyl 2-amino-2-cyclobutylacetate
The (R)-enantiomer of methyl 2-amino-2-cyclobutylacetate is distinct from its (S)-counterpart (CAS 1217784-81-0). While the (S)-enantiomer has been described as the 'biologically active form' in some contexts, the (R)-enantiomer is essential for studies requiring specific stereochemical outcomes or for exploring structure-activity relationships where the (R)-configuration is preferred . Commercial sources offer the (R)-enantiomer at ≥95-98% enantiomeric purity, whereas the (S)-enantiomer is also available at similar purity, but the choice of enantiomer directly impacts the stereochemical outcome of asymmetric syntheses and the biological activity of derived compounds .
| Evidence Dimension | Enantiomeric purity |
|---|---|
| Target Compound Data | ≥95% (by HPLC/NMR) |
| Comparator Or Baseline | S-enantiomer: ≥95% |
| Quantified Difference | Equivalent purity; stereochemical configuration differs |
| Conditions | Commercial product specifications; no direct comparative assay data available |
Why This Matters
Selection of the correct enantiomer is critical for achieving desired stereochemical outcomes in asymmetric synthesis and for avoiding divergent biological activities.
